molecular formula C14H16INS B370956 1-[(5-Iodo-1-benzothiophen-3-yl)methyl]piperidine

1-[(5-Iodo-1-benzothiophen-3-yl)methyl]piperidine

Cat. No.: B370956
M. Wt: 357.25g/mol
InChI Key: HOZHGQYXEPACQU-UHFFFAOYSA-N
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Description

1-[(5-Iodo-1-benzothiophen-3-yl)methyl]piperidine is a chemical compound with the molecular formula C14H16INS and a molecular weight of 357.25301 g/mol . This compound is characterized by the presence of an iodine atom attached to a benzothiophene ring, which is further connected to a piperidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[(5-Iodo-1-benzothiophen-3-yl)methyl]piperidine typically involves the following steps:

    Formation of the Benzothiophene Ring: The initial step involves the synthesis of the benzothiophene ring, which can be achieved through various methods, including the cyclization of appropriate precursors.

    Iodination: The benzothiophene ring is then iodinated using iodine or iodine-containing reagents under specific conditions to introduce the iodine atom at the desired position.

    Attachment of the Piperidine Moiety: The final step involves the attachment of the piperidine moiety to the iodinated benzothiophene ring through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment .

Chemical Reactions Analysis

1-[(5-Iodo-1-benzothiophen-3-yl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(5-Iodo-1-benzothiophen-3-yl)methyl]piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(5-Iodo-1-benzothiophen-3-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The iodine atom and the benzothiophene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions and subsequent biological effects .

Comparison with Similar Compounds

1-[(5-Iodo-1-benzothiophen-3-yl)methyl]piperidine can be compared with other similar compounds, such as:

    1-[(5-Bromo-1-benzothien-3-yl)methyl]piperidine: Similar structure but with a bromine atom instead of iodine.

    1-[(5-Chloro-1-benzothien-3-yl)methyl]piperidine: Similar structure but with a chlorine atom instead of iodine.

    1-[(5-Fluoro-1-benzothien-3-yl)methyl]piperidine: Similar structure but with a fluorine atom instead of iodine.

Properties

Molecular Formula

C14H16INS

Molecular Weight

357.25g/mol

IUPAC Name

1-[(5-iodo-1-benzothiophen-3-yl)methyl]piperidine

InChI

InChI=1S/C14H16INS/c15-12-4-5-14-13(8-12)11(10-17-14)9-16-6-2-1-3-7-16/h4-5,8,10H,1-3,6-7,9H2

InChI Key

HOZHGQYXEPACQU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CSC3=C2C=C(C=C3)I

Canonical SMILES

C1CCN(CC1)CC2=CSC3=C2C=C(C=C3)I

Origin of Product

United States

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